4-Chloro-3-methylbenzene-1,2-diamine

Content Navigation

For synthesis of Daridorexant and analogs requiring a precise 5-chloro-6-methylbenzimidazole core, only 4-Chloro-3-methylbenzene-1,2-diamine (CAS 673487-36-0) delivers the correct substitution pattern. Using close analogs (e.g., 4,5-dichloro or 4-methyl derivatives) generates different molecular entities, compromising biological activity and IP.

- Validated starting material in commercial-scale Daridorexant synthesis.

- Enables reliable SAR studies and process development for GMP manufacturing.

- Immediate availability with rigorous analytical documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

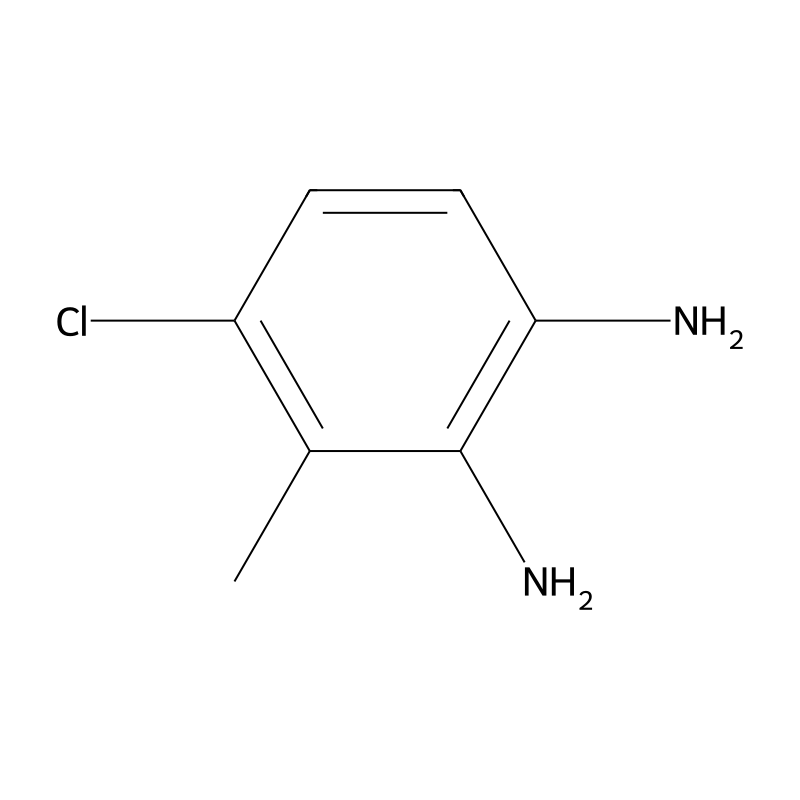

4-Chloro-3-methylbenzene-1,2-diamine (CAS 673487-36-0) is a substituted ortho-phenylenediamine, a class of aromatic compounds widely used as foundational building blocks in organic synthesis. Its primary role is as a precursor for the construction of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific 4-chloro and 3-methyl substitution pattern on this diamine is a critical design element, directly dictating the substitution on the resulting benzimidazole ring, which in turn influences the pharmacological properties of the final molecule.

Procurement Fit

In the synthesis of high-value target molecules such as active pharmaceutical ingredients (APIs), the specific substitution pattern of a precursor like 4-Chloro-3-methylbenzene-1,2-diamine is non-negotiable. Substituting this diamine with a close analog—such as 4,5-dichlorobenzene-1,2-diamine or 4-methylbenzene-1,2-diamine—would result in the formation of a completely different molecular entity. This seemingly minor change fundamentally alters the structure, and consequently the biological activity and intellectual property status, of the final product. For applications where a specific 5-chloro-6-methylbenzimidazole core is required, as in the case of the FDA-approved drug Daridorexant, only 4-Chloro-3-methylbenzene-1,2-diamine can serve as the correct starting material. Therefore, from a procurement standpoint for targeted synthesis, there are no functional substitutes; the exact CAS number is required to ensure the chemical identity of the downstream product.

Substitution Risk

5-Chloro-3-methyl or 4-chloro-5-methyl isomers produce different benzimidazole regiochemistry, potentially altering receptor-binding SAR.

Unsubstituted ortho-phenylenediamine lacks the electron-withdrawing chloro and methyl lipophilicity that may influence downstream PK properties.

Patented orexin antagonist routes specify this substitution pattern; alternative intermediates may require de novo safety and efficacy revalidation.

Precursor Suitability: Mandated Starting Material for the FDA-Approved Drug Daridorexant

4-Chloro-3-methylbenzene-1,2-diamine is a key, non-substitutable starting material in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia. Published synthetic routes document its condensation with a proline derivative followed by an intramolecular cyclization to form the required 5-chloro-6-methyl-1H-benzimidazole core of the final API. The selection of this specific diamine for a commercialized pharmaceutical product underscores its reliability and suitability in a validated, multi-step, industrial-scale synthesis.

| Evidence Dimension | Suitability as a precursor for a specific, FDA-approved API |

| Target Compound Data | Specifically required and documented for the synthesis of Daridorexant. |

| Comparator Or Baseline | Any other substituted o-phenylenediamine (e.g., 4,5-dichloro-, 3,4-dichloro-, or 4-methyl- variants). |

| Quantified Difference | Binary (100% vs 0%). The target compound yields Daridorexant; comparators yield incorrect molecular structures that are not the approved drug. |

| Conditions | Documented multi-step synthesis involving condensation and intramolecular cyclization to form a benzimidazole-based API. |

For any organization developing or manufacturing Daridorexant or its direct analogs, this specific diamine is an essential, non-interchangeable raw material, making its procurement critical for project success.

Processability: Enables Regiochemically Precise Synthesis of 5,6-Substituted Benzimidazoles

The condensation of an unsymmetrically substituted o-phenylenediamine, such as 4-Chloro-3-methylbenzene-1,2-diamine, provides a direct and regiocontrolled route to a specific benzimidazole isomer. The 4-chloro and 3-methyl groups on the precursor predictably yield a 5-chloro-6-methyl substitution pattern on the resulting benzimidazole ring. Using an isomeric starting material, such as 3-chloro-4-methylbenzene-1,2-diamine, would produce the 6-chloro-5-methylbenzimidazole regioisomer. This control is fundamental in medicinal chemistry, where the precise placement of substituents is critical for optimizing a compound's interaction with its biological target (i.e., its structure-activity relationship or SAR).

| Evidence Dimension | Regiochemical outcome of benzimidazole synthesis |

| Target Compound Data | Exclusively yields the 5-chloro-6-methylbenzimidazole regioisomer. |

| Comparator Or Baseline | Isomeric precursor 3-chloro-4-methylbenzene-1,2-diamine. |

| Quantified Difference | Produces a structurally distinct and non-equivalent product (6-chloro-5-methylbenzimidazole). |

| Conditions | Standard benzimidazole synthesis via condensation with a carboxylic acid equivalent. |

Procuring the correct diamine isomer is crucial for synthesizing the intended molecule, ensuring reproducible biological data, and avoiding the generation of difficult-to-separate regioisomeric impurities that complicate process scale-up and regulatory approval.

Synthesis of Orexin Receptor Antagonists for Neurological Disorders

As the validated starting material for the insomnia drug Daridorexant, this compound is the primary choice for research, development, and manufacturing programs targeting this API or its next-generation analogs.

Medicinal Chemistry Programs Requiring a 5-Chloro-6-Methylbenzimidazole Scaffold

This precursor is ideally suited for structure-activity relationship (SAR) studies where the specific electronic and steric properties of a 5-chloro and 6-methyl substitution pattern are required to optimize ligand binding, selectivity, or pharmacokinetic properties.

Scale-Up of Advanced Pharmaceutical Intermediates

Its documented use in a successful, commercial-scale pharmaceutical synthesis provides a high degree of confidence for its use in other demanding, multi-kilogram production campaigns, de-risking its selection for process development and GMP manufacturing.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types